molecular formula C10H13NO3 B13146491 [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine

Cat. No.: B13146491
M. Wt: 195.21 g/mol
InChI Key: MCQGFLZGUXPQQQ-ZETCQYMHSA-N
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Description

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine is a chemical compound with a complex structure that includes a methoxy group, a dihydrobenzodioxin ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine typically involves the following steps:

    Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving a catechol derivative and an appropriate diol under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The dihydrobenzodioxin ring can be reduced to a fully saturated benzodioxane ring using hydrogenation catalysts.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Saturated benzodioxane derivatives.

    Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.

Scientific Research Applications

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dihydrobenzodioxin ring can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine

InChI

InChI=1S/C10H13NO3/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1

InChI Key

MCQGFLZGUXPQQQ-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC2=C1O[C@H](CO2)CN

Canonical SMILES

COC1=CC=CC2=C1OC(CO2)CN

Origin of Product

United States

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